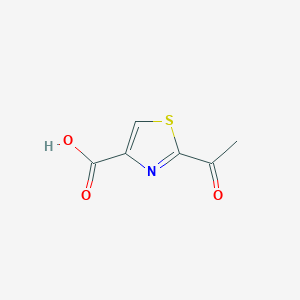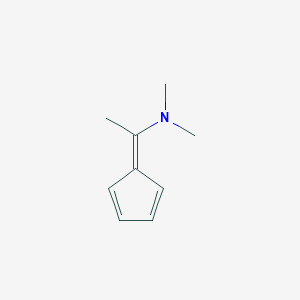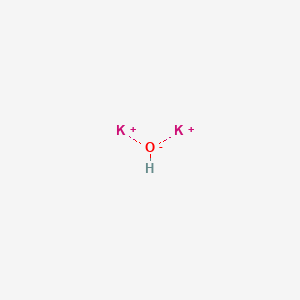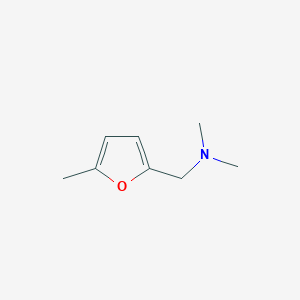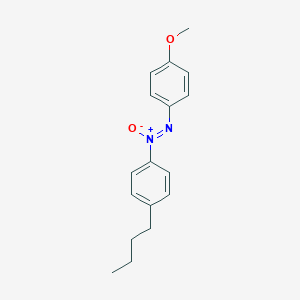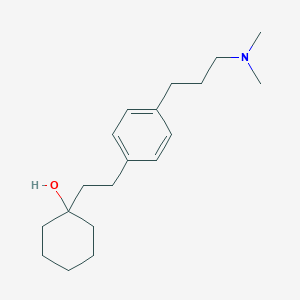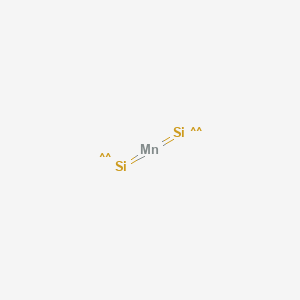
Manganese silicide
Vue d'ensemble
Description
Synthesis Analysis
Manganese silicide is synthesized through various methods, including chemical vapor deposition and mechanical alloying combined with pulse discharge sintering. These methods facilitate the creation of different forms of manganese silicide, such as nanowires and bulk materials, each with unique properties suitable for specific applications (Liu, Chen, & Zou, 2018).
Molecular Structure Analysis
The molecular structure of manganese silicide varies depending on its form. Higher manganese silicides, for instance, exhibit a complex Nowotny chimney ladder structure, which significantly contributes to their thermoelectric performance. This structure also influences the electrical and thermal properties of the material (Higgins, Schmitt, Guzei, & Jin, 2008).
Chemical Reactions and Properties
Manganese silicide engages in various chemical reactions, contributing to its versatility in applications. For example, it can catalyze the transformation of primary amines to amides, highlighting its potential in catalysis (Wang, Kobayashi, Yamaguchi, & Mizuno, 2012).
Physical Properties Analysis
The physical properties of manganese silicide, such as its resistance to oxidation and magnetic characteristics, are influenced by its synthesis method and molecular structure. These properties are crucial for its functionality in various applications, such as in thermoelectric materials and electronic devices (Lu, Wang, Zhang, Li, Liu, Lou, Zheng, & Zhou, 2018).
Chemical Properties Analysis
Manganese silicide's chemical properties are diverse, with different phases exhibiting varying electronic behaviors. Some phases display semiconductor properties, while others exhibit metallic characteristics. This versatility in electronic properties is critical for its use in electronic and thermoelectric applications (Migas, Shaposhnikov, Filonov, Borisenko, & Dorozhkin, 2008).
Applications De Recherche Scientifique
Thermoelectric Material : Manganese silicide is a promising thermoelectric material due to its composition of earth-abundant and eco-friendly elements. It has potential for commercial thermoelectric applications, including power generation from waste heat. Enhancements in its electrical performance and reduction in lattice thermal conductivity are key research areas (Liu, Chen, & Zou, 2018).
Synthesis Techniques : Different techniques for synthesizing manganese silicide have been explored. Mechanical alloying and pulse discharge sintering methods have shown promising results in creating MnSi1.73 compounds with good thermoelectric properties (Itoh & Yamada, 2009).
Microelectronics : Manganese deposition on silicon wafers forms manganese silicate and manganese silicide films, which are being studied for applications in microelectronics, such as diffusion barriers to prevent copper interconnect electromigration into silicon substrates (Sun, Qin, & Zaera, 2011).
Nanowire Growth and Applications : Manganese silicide nanowires have been developed for applications in microelectronics, optoelectronics, spintronics, and thermoelectric devices. Their growth dynamics and phase characterization are crucial for advancing future processing techniques in nanotechnology (Hsieh et al., 2015).
Magnetic Properties for Spintronics : Studies on the growth of manganese silicide on silicon surfaces have revealed potential applications in spintronics due to their magnetic properties and the possibility of 1D magnetic properties in nanowire form (Miki, Liu, & Owen, 2013).
Optimization of Thermoelectric Properties : Research on the structure and performance optimization of manganese silicide is ongoing. The complexity of its structure and the incommensurability of its phases present challenges in improving its thermoelectric performance (Quan, 2011).
Anisotropy in Thermoelectric Properties : The thermoelectric properties of manganese silicide can be influenced by its textural anisotropy, which is a factor to consider in thermoelectric applications (Sadia et al., 2016).
Magnetic Nanorods : Manganese silicide nanorods have been synthesized for their magnetic properties, which could have applications in magnetic devices and sensors (Lu et al., 2018).
Safety And Hazards
Exposure to Manganese Silicide dust or fumes can lead to a neurological condition called manganism . Continued exposure can damage the lungs, liver, and kidneys . In case of accidental exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Orientations Futures
Manganese Silicide has potential applications in thermoelectric generators . The potential methods of further enhancing zT of higher manganese silicide lie in enhancing electrical performance with simultaneously reducing lattice thermal conductivity via effectively reducing effective mass, optimizing carrier concentration, and nanostructure engineering .
Propriétés
InChI |
InChI=1S/Mn.2Si | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTCLMVMBMJAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Mn]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese silicide | |
CAS RN |
12032-86-9 | |
| Record name | Manganese silicide (MnSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Manganese silicide (MnSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese silicide (MnSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



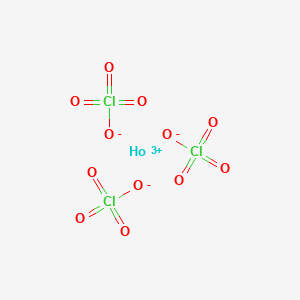
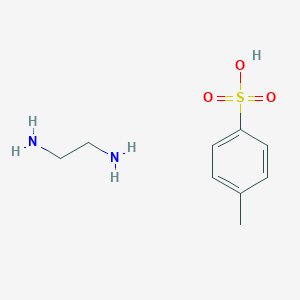
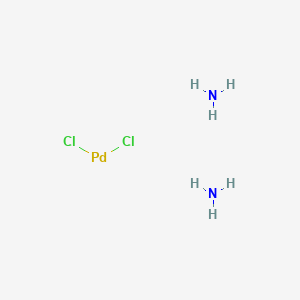
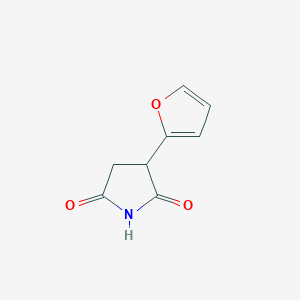
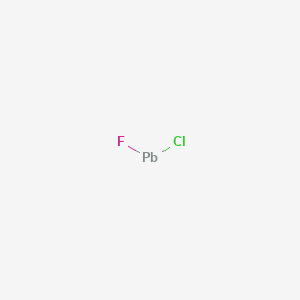
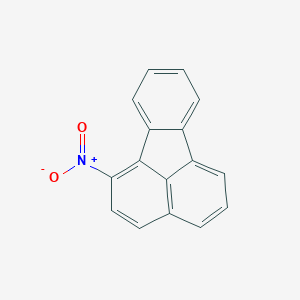
![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
